2,4-Difluoro-5-(trifluoromethyl)aniline is an aromatic amine characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to the benzene ring. Its chemical formula is and it has a molecular weight of approximately 197.03 g/mol. This compound is notable for its unique electronic properties, which arise from the combination of fluorine substituents, making it relevant in various chemical and biological applications .
2,4-Difluoro-5-(trifluoromethyl)aniline, also known by its CAS number 261944-56-3, finds application in the pharmaceutical industry primarily as a chemical intermediate. This means it serves as a building block for the synthesis of various drugs []. However, the specific drugs it contributes to and the details of the synthetic processes are not publicly available due to potential proprietary information.
Beyond its use in the pharmaceutical industry, 2,4-Difluoro-5-(trifluoromethyl)aniline can also be employed as a reagent in various organic chemistry research settings []. Due to the presence of the fluorine and trifluoromethyl groups, the molecule exhibits unique chemical properties, making it potentially valuable for diverse research projects. However, specific examples of its use in published research are limited, and further exploration of its potential applications is ongoing.
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride .
Research indicates that 2,4-Difluoro-5-(trifluoromethyl)aniline exhibits potential biological activity, particularly in pharmacological contexts. Its structure allows it to interact with various enzymes and receptors, making it a candidate for further studies in drug development. The presence of fluorine atoms enhances its lipophilicity, which could improve bioavailability and efficacy in biological systems .
Several synthesis methods for 2,4-Difluoro-5-(trifluoromethyl)aniline have been documented:
2,4-Difluoro-5-(trifluoromethyl)aniline serves multiple applications across various fields:
Studies on the interactions of 2,4-Difluoro-5-(trifluoromethyl)aniline with biological systems are ongoing. Preliminary findings suggest that its unique structure may allow it to bind effectively to certain proteins or enzymes, potentially leading to new therapeutic agents. Further research is necessary to elucidate these interactions fully and determine their implications for drug design and development .
Several compounds share structural similarities with 2,4-Difluoro-5-(trifluoromethyl)aniline. Here are some notable examples:
Compound Name | Chemical Formula | Key Differences |
---|---|---|
3,5-Difluoroaniline | Lacks the trifluoromethyl group | |
4-(Trifluoromethyl)aniline | Contains only one fluorine atom | |
3-(Trifluoromethyl)aniline | Trifluoromethyl group in a different position | |
2-Fluoro-5-(trifluoromethyl)aniline | Different positioning of fluoro substituents |
The uniqueness of 2,4-Difluoro-5-(trifluoromethyl)aniline lies in its combination of two fluorine atoms with a trifluoromethyl group. This configuration imparts distinct electronic and steric effects that enhance its reactivity and potential applications compared to similar compounds. Its ability to participate in diverse